molecular formula C13H15N3O3S B7543011 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide

4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide

Cat. No. B7543011
M. Wt: 293.34 g/mol
InChI Key: RWSNMAKWTBRGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide, also known as CX-4945, is a selective inhibitor of protein kinase CK2. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide selectively inhibits protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting CK2, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide disrupts the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide inhibits the phosphorylation of several proteins involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. In addition, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has been shown to induce autophagy, a cellular process that promotes the degradation of damaged proteins and organelles. 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of CK2, which reduces the potential for off-target effects. 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has limitations in terms of its solubility and bioavailability, which may affect its effectiveness in vivo. Additionally, the high selectivity of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide may limit its potential use in combination therapies.

Future Directions

There are several future directions for research on 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide. One area of focus is the development of more potent and selective CK2 inhibitors. Additionally, research is needed to determine the optimal dosing and administration of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide for different diseases. 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide may also have potential applications in combination therapies with other drugs or in combination with radiation therapy. Finally, research is needed to further understand the mechanisms of action of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide and its potential effects on other cellular processes.

Synthesis Methods

The synthesis of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide involves the reaction of 4-aminobutylglyoxaline with 3-cyanothiophene-2-carboxylic acid and subsequent amidation with N-methyl-1,3-propanediamine. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to achieve high yield and purity of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide.

Scientific Research Applications

4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has been shown to inhibit the replication of several viruses, including HIV and HCV.

properties

IUPAC Name

4-[[(3-cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c14-7-9-1-6-20-10(9)11(17)16-8-13(12(15)18)2-4-19-5-3-13/h1,6H,2-5,8H2,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSNMAKWTBRGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=C(C=CS2)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide

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